An In-depth Technical Guide to (2,2')-Furildioxime: Structure, Properties, and Advanced Applications
An In-depth Technical Guide to (2,2')-Furildioxime: Structure, Properties, and Advanced Applications
Abstract
(2,2')-Furildioxime, also known as α-Furildioxime, is a highly versatile organic compound recognized for its exceptional chelating properties. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and critical applications, with a particular focus on its role as a selective reagent in analytical chemistry. We delve into the mechanistic basis of its function, offering detailed experimental protocols and field-proven insights to empower researchers in leveraging this compound for metal ion detection, complexometric studies, and beyond.
Core Chemical Identity and Structural Elucidation
(2,2')-Furildioxime is an oxime-containing heterocyclic compound. Its structure features a central glyoxime backbone flanked by two furan-2-yl substituents. This unique arrangement of nitrogen and oxygen donor atoms is fundamental to its ability to form stable, often colored, complexes with a variety of metal ions.
The molecule exists as a mixture of isomers, which is an important consideration for high-purity applications.[1][2][3] The IUPAC name for a common isomer is (E)-N-[(2Z)-1,2-bis(furan-2-yl)-2-(hydroxyimino)ethylidene]hydroxylamine.[2]
Caption: Chemical structure of (2,2')-Furildioxime.
Physicochemical Properties
A summary of the core chemical properties is essential for experimental design, including solvent selection and thermal handling.
| Property | Value | Source(s) |
| CAS Number | 522-27-0 | [1][2][4][5] |
| Molecular Formula | C₁₀H₈N₂O₄ | [1][2][5] |
| Molecular Weight | 220.18 g/mol | [1][4][5] |
| Appearance | Pale cream to yellow or pale brown crystals/powder | [1][2] |
| Melting Point | ~165-168 °C | [4] |
| Solubility | Soluble in DMSO; forms water-insoluble complexes with many metal ions which are extractable into organic solvents. | [5] |
| Purity (Typical) | ≥97.0% (sum of isomers, HPLC) | [1] |
Synthesis of (2,2')-Furildioxime
The primary and most reliable method for synthesizing (2,2')-Furildioxime is through the direct oximation of the corresponding α-diketone, Furil.[1] This reaction involves treating Furil with hydroxylamine, typically provided as hydroxylammonium chloride, which converts the two ketone functionalities into oxime groups.
Caption: General reaction scheme for the synthesis of (2,2')-Furildioxime.
Experimental Protocol: Synthesis from Furil
This protocol outlines a standard laboratory procedure for the synthesis. The causality behind using a basic medium is to deprotonate the hydroxylammonium chloride, liberating the free hydroxylamine nucleophile required for the oximation reaction.
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Dissolution: Dissolve Furil (1 equivalent) in a suitable solvent such as ethanol.
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Reagent Preparation: In a separate vessel, prepare an aqueous solution of hydroxylammonium chloride (slightly over 2 equivalents) and a base like sodium hydroxide or sodium carbonate (sufficient to neutralize the HCl).
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Reaction: Add the hydroxylamine solution to the Furil solution. The mixture is typically heated under reflux for 1-2 hours to ensure the reaction goes to completion.
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Precipitation: Cool the reaction mixture. The (2,2')-Furildioxime product, being less soluble, will often precipitate out. The precipitation can be further encouraged by adding the reaction mixture to a larger volume of cold water.
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Isolation: Collect the crude product by vacuum filtration and wash with cold water to remove inorganic salts.
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Purification: The key to obtaining a high-purity product is recrystallization. Dissolve the crude solid in a minimum amount of hot aqueous ethanol or a similar solvent system and allow it to cool slowly. This process yields purified crystals of (2,2')-Furildioxime.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Core Application: Spectrophotometric Determination of Metal Ions
The true power of (2,2')-Furildioxime lies in its application as a chelating agent for the quantitative analysis of various metal ions, including Nickel (Ni), Palladium (Pd), Rhenium (Re), Cobalt (Co), and Copper (Cu).[1][5][6] The vicinal dioxime configuration (-C(=NOH)-C(=NOH)-) forms highly stable and characteristically colored five-membered chelate rings with transition metals.
The resulting metal-ligand complexes are often sparingly soluble in water but can be extracted into an organic solvent or, more conveniently, solubilized in an aqueous medium using a surfactant to form a micellar solution.[7] This latter approach is central to modern, simplified flow-injection analysis methods.[5][7]
Self-Validating Protocol: Spectrophotometric Determination of Nickel(II)
This protocol describes a robust method for determining trace levels of Ni(II) in aqueous samples. The system is self-validating through the use of a calibration curve and a reagent blank, ensuring accuracy and accounting for any background absorbance.
Principle: Ni(II) ions react with (2,2')-Furildioxime in a buffered, slightly alkaline medium to form a stable, colored complex. To prevent precipitation and enhance sensitivity, a non-ionic surfactant is used to create a micellar environment that solubilizes the complex. The absorbance of this solution is measured at the wavelength of maximum absorbance (λmax) and is directly proportional to the nickel concentration, in accordance with the Beer-Lambert Law.
Materials:
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Stock solution of (2,2')-Furildioxime (e.g., in ethanol or DMSO).
-
Buffer solution (e.g., borate buffer, pH 9.0).[7]
-
Surfactant solution (e.g., 5% Brij-35).[7]
-
Standard Ni(II) stock solution (1000 ppm).
-
Unknown water samples.
-
UV/Vis Spectrophotometer.
Methodology:
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Preparation of Calibration Standards:
-
From the 1000 ppm Ni(II) stock, prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm) by serial dilution in deionized water.
-
-
Preparation of Reagent Blank:
-
In a volumetric flask, add a known volume of deionized water (same volume as the standards and samples). This is critical to zero the spectrophotometer, correcting for any absorbance from the reagents themselves.
-
-
Complex Formation (for Blank, Standards, and Samples):
-
To a series of identical volumetric flasks, add a precise aliquot of the blank, each standard, and each unknown sample.
-
Add the buffer solution to bring the pH to ~9.0. The alkaline pH is crucial for the deprotonation of one of the oxime groups, facilitating the formation of the stable Ni-dioxime chelate.
-
Add the surfactant solution. This creates micelles that encapsulate the hydrophobic Ni-(Furildioxime)₂ complex, keeping it dissolved in the aqueous solution.[7]
-
Add the (2,2')-Furildioxime solution. An excess of the ligand is used to ensure all Ni(II) in the sample reacts completely.
-
Dilute to the final volume with deionized water and mix thoroughly. Allow the solutions to stand for a set time (e.g., 15 minutes) for full color development.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined λmax of the Ni-(Furildioxime)₂ complex.
-
Use the Reagent Blank to zero the instrument.
-
Measure the absorbance of each calibration standard and each unknown sample.
-
-
Data Analysis:
-
Plot a calibration curve of Absorbance vs. Ni(II) Concentration (ppm) for the standards.
-
Perform a linear regression on the data. The high linearity (R² > 0.99) of this curve validates the method's accuracy over the tested range.
-
Determine the concentration of Ni(II) in the unknown samples by interpolating their absorbance values on the calibration curve.
-
Caption: Workflow for the spectrophotometric determination of Nickel (II).
Other Significant Applications
While its role in spectrophotometry is paramount, the unique structure of (2,2')-Furildioxime lends itself to other specialized fields.
-
Ion-Selective Electrodes: It has been successfully employed as a neutral carrier in the development of potentiometric sensors, most notably for the selective detection of Calcium(II) ions.[1]
-
Dermatology and Photoprotection: Research has shown its utility as a topical iron chelator. By sequestering free iron in the skin, it can help mitigate photodamage caused by iron's participation in the generation of oxygen radicals.[5]
-
Organic Synthesis: It serves as a precursor in the synthesis of more complex organic molecules, such as ketenimines and bis(ketenimines).[1]
Concluding Remarks
(2,2')-Furildioxime is a robust and reliable analytical reagent with a well-established history and a continuing role in modern chemical analysis. Its straightforward synthesis, coupled with the predictable and intense chromogenic reactions it undergoes with a host of metal ions, ensures its place in both academic research and industrial quality control. The principles underlying its application in spectrophotometry—chelation, complex stability, and solubility modulation—serve as a foundational case study for professionals in analytical science and drug development, where the accurate quantification of trace metals is often a critical parameter.
References
-
2,2'-furil dioxime. Stenutz. [Link]
-
2,2'-Furil dioxime, mixture of isomers, 97% 1 g. Thermo Scientific Alfa Aesar. [Link]
-
Spectrophotometric Determination of Rhenium with Alpha-Furildioxime. ACS Publications. [Link]
Sources
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- 2. 2,2'-Furil dioxime, mixture of isomers, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2,2'-Furil dioxime, mixture of isomers, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 2,2'-furil dioxime [stenutz.eu]
- 5. medkoo.com [medkoo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 联呋喃甲酰二肟 for spectrophotometric det. of Au(II), Co(II), Cu(II), Ni(II), Pd(II), Re(VII), U(VI), ≥97.0% (sum of isomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
